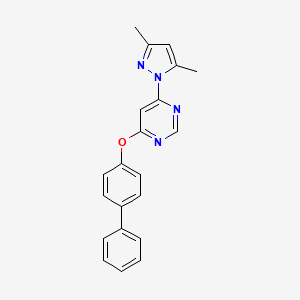

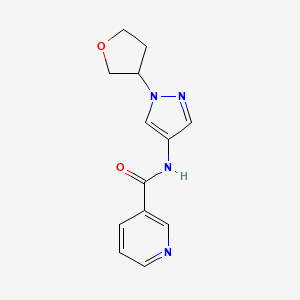

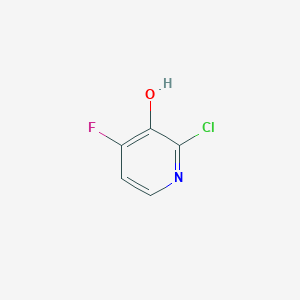

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural and Energetic Analysis in Molecular Assemblies

Research conducted by Jarzembska et al. (2017) explores the structural and energetic aspects of molecular assemblies involving nicotinamide, highlighting the basic recognition patterns and crystal lattice energetic features in cocrystals. This study underscores the affinity of COOH and OH groups toward N-donor compounds like nicotinamide, emphasizing the role of proton acceptors in heterocyclic compounds within crystal lattices. This kind of analysis is crucial for understanding the molecular interactions and stability of potential pharmaceutical compounds (Jarzembska et al., 2017).

Metabolite Analysis and Excretion Studies

Shibata and Matsuo (1989) delved into the correlation between niacin equivalent intake and the urinary excretion of nicotinamide metabolites, such as N'-methylnicotinamide and its derivatives, in humans consuming self-selected foods. This research provides insight into the metabolic processing of nicotinamide and its importance in nutritional science (Shibata & Matsuo, 1989).

Enzymatic Activity and Inhibition

The study by Seiner et al. (2010) on the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis presents a detailed examination of the enzyme involved in the NAD+ salvage pathway, which hydrolyzes nicotinamide. Understanding the enzymatic pathways and potential inhibitors can contribute to the development of therapeutic agents for tuberculosis and other diseases (Seiner et al., 2010).

Synthesis for NMR Hyperpolarization

Research by Shchepin et al. (2016) introduces an improved method for the synthesis of nicotinamide-1-15N, enhancing isotopic purity and yield for use in ultrafast NMR hyperpolarization. This advancement opens new avenues for probing metabolic processes in vivo, offering significant potential for molecular imaging studies (Shchepin et al., 2016).

Role in Disease Modulation and Treatment

The work by Hong et al. (2015) explores the regulatory role of nicotinamide N-methyltransferase (NNMT) in hepatic nutrient metabolism through Sirt1 protein stabilization. By highlighting NNMT's function in glucose and cholesterol metabolism, this research suggests a link between nicotinamide metabolism and potential treatments for metabolic diseases (Hong et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-13(10-2-1-4-14-6-10)16-11-7-15-17(8-11)12-3-5-19-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFNAFHSBAULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)